molecular formula C11H17NO5 B13916603 6-Tert-butoxycarbonyl-2-oxa-6-azaspiro[3.3]heptane-3-carboxylic acid

6-Tert-butoxycarbonyl-2-oxa-6-azaspiro[3.3]heptane-3-carboxylic acid

Cat. No.: B13916603
M. Wt: 243.26 g/mol
InChI Key: DKZTWHKDKGKZFY-UHFFFAOYSA-N
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Description

6-Tert-butoxycarbonyl-2-oxa-6-azaspiro[33]heptane-3-carboxylic acid is a complex organic compound with the molecular formula C11H17NO5 It is characterized by its spirocyclic structure, which includes an oxazolidine ring fused to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butoxycarbonyl-2-oxa-6-azaspiro[3.3]heptane-3-carboxylic acid typically involves multiple steps. One common method starts with the reaction of an epoxide with a bromide to form a substituted cyclobutane. This intermediate is then reacted with cyanoacetic ester to form a spirocyclic compound. The final step involves the protection of the amine group with tert-butoxycarbonyl (Boc) anhydride to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

6-Tert-butoxycarbonyl-2-oxa-6-azaspiro[3.3]heptane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the Boc-protected amine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-Tert-butoxycarbonyl-2-oxa-6-azaspiro[3.3]heptane-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or as a component in drug design.

    Medicine: Explored for its potential therapeutic properties, including its role in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Tert-butoxycarbonyl-2-oxa-6-azaspiro[3.3]heptane-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The Boc-protected amine group can be selectively deprotected under acidic conditions, allowing for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Tert-butoxycarbonyl-2-oxa-6-azaspiro[3.3]heptane-3-carboxylic acid is unique due to its combination of an oxazolidine ring and a cyclopropane ring, providing distinct chemical properties and reactivity. This uniqueness makes it valuable in research and development for creating novel compounds and exploring new chemical reactions .

Properties

Molecular Formula

C11H17NO5

Molecular Weight

243.26 g/mol

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-6-azaspiro[3.3]heptane-3-carboxylic acid

InChI

InChI=1S/C11H17NO5/c1-10(2,3)17-9(15)12-4-11(5-12)6-16-7(11)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)

InChI Key

DKZTWHKDKGKZFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)COC2C(=O)O

Origin of Product

United States

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